molecular formula C16H21NO3S3 B2613209 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 2034491-82-0

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No.: B2613209
CAS No.: 2034491-82-0
M. Wt: 371.53
InChI Key: ADYFTJDCNAGKNW-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide typically involves the formation of the thiophene ring followed by functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S3/c1-12(18)13-6-7-14(22-13)16(8-2-3-9-16)11-17-23(19,20)15-5-4-10-21-15/h4-7,10,12,17-18H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYFTJDCNAGKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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